1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea
Description
N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group and a 2,3-dihydro-1H-inden-5-yl group attached to a urea moiety
Properties
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZMNOVGQDARFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclohexylamine and 2,3-dihydro-1H-inden-5-yl isocyanate Reaction:
Reactants: Cyclohexylamine and 2,3-dihydro-1H-inden-5-yl isocyanate.
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Procedure: Cyclohexylamine is added dropwise to a solution of 2,3-dihydro-1H-inden-5-yl isocyanate in dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
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Cyclohexyl isocyanate and 2,3-dihydro-1H-inden-5-ylamine Reaction:
Reactants: Cyclohexyl isocyanate and 2,3-dihydro-1H-inden-5-ylamine.
Conditions: The reaction is carried out in an inert solvent such as toluene at elevated temperatures.
Procedure: 2,3-dihydro-1H-inden-5-ylamine is added to a solution of cyclohexyl isocyanate in toluene. The mixture is heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods:
- Industrial production of N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea typically involves large-scale synthesis using the above-mentioned methods. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Products: Oxidation of the compound can lead to the formation of corresponding urea derivatives with oxidized functional groups.
-
Reduction:
Reagents: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are typically carried out in inert solvents such as tetrahydrofuran at low temperatures.
Products: Reduction of the compound can lead to the formation of corresponding amine derivatives.
-
Substitution:
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Reactions are typically carried out in organic solvents at room temperature or under reflux.
Products: Substitution reactions can lead to the formation of various substituted urea derivatives.
Scientific Research Applications
Chemistry:
- N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine:
- N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and potential biological activities.
Industry:
- The compound is used in the production of specialty chemicals and materials. It is employed in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
- The mechanism of action of N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
-
N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)carbamate:
- Similar structure with a carbamate group instead of a urea group.
- Exhibits different chemical reactivity and biological activities.
-
N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)thiourea:
- Similar structure with a thiourea group instead of a urea group.
- Exhibits different chemical reactivity and biological activities.
Uniqueness:
- N-cyclohexyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is unique due to its specific combination of cyclohexyl and 2,3-dihydro-1H-inden-5-yl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
